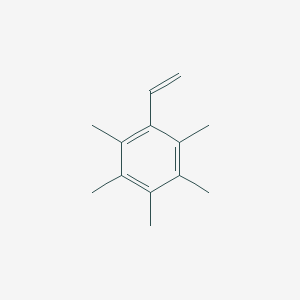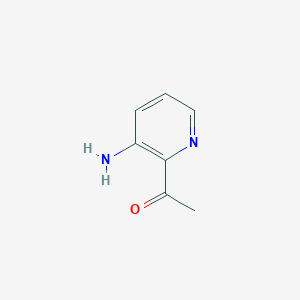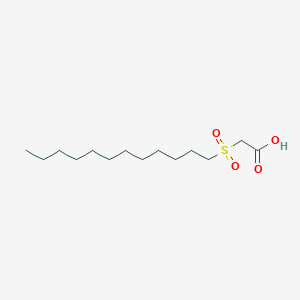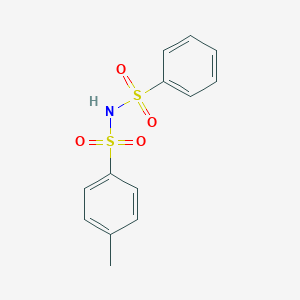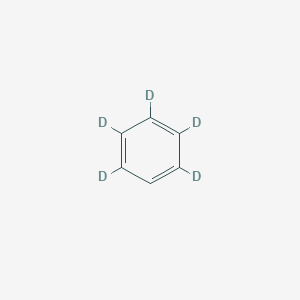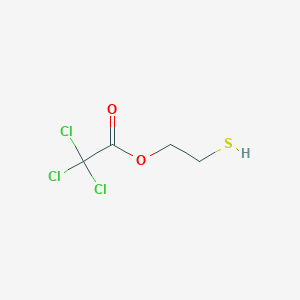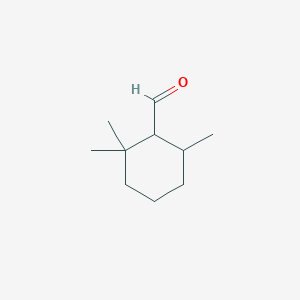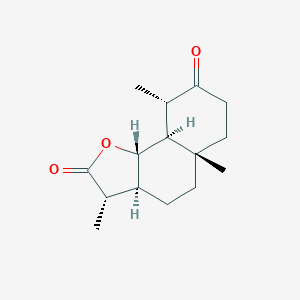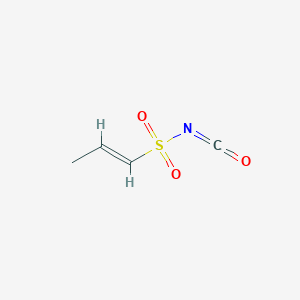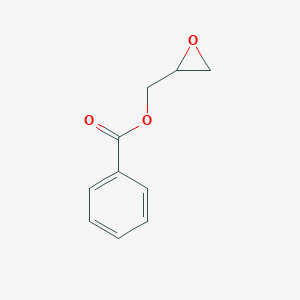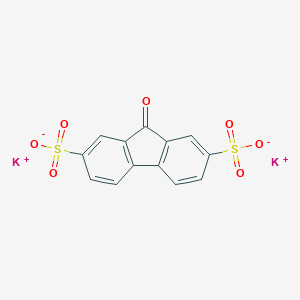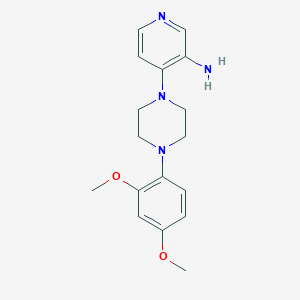
1-(3-Amino-4-pyridyl)-4-(2,4-dimethoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APDP is a piperazine derivative that has been synthesized by various methods, including the condensation of 3-amino-4-pyridinecarboxaldehyde with 2,4-dimethoxyphenylpiperazine. It has been found to exhibit various biological activities and has been studied for its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of APDP is not fully understood, but it has been found to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. It has also been found to modulate the activity of the endocannabinoid system by inhibiting the uptake of anandamide.
Efectos Bioquímicos Y Fisiológicos
APDP has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of inflammatory responses, and the inhibition of cancer cell proliferation. It has also been found to improve cognitive function and to have a neuroprotective effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of APDP is its ability to exhibit multiple biological activities, making it a potential candidate for the treatment of various disorders. However, its complex mechanism of action and potential side effects make it challenging to study in lab experiments.
Direcciones Futuras
There are several future directions for the study of APDP, including the investigation of its potential as a therapeutic agent for various disorders, the exploration of its mechanism of action, and the development of more efficient synthesis methods. Additionally, the potential of APDP as a modulator of the endocannabinoid system warrants further investigation.
In conclusion, APDP is a promising chemical compound that has been studied for its potential applications in various fields. Its ability to exhibit multiple biological activities and its potential as a therapeutic agent make it an exciting area of research. Further investigation is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of APDP involves the reaction of 3-amino-4-pyridinecarboxaldehyde with 2,4-dimethoxyphenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various methods, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
APDP has been found to exhibit various biological activities, including antipsychotic, antidepressant, anxiolytic, and antinociceptive effects. It has also been studied for its potential as an anticancer agent and as a modulator of the endocannabinoid system.
Propiedades
Número CAS |
14549-67-8 |
|---|---|
Nombre del producto |
1-(3-Amino-4-pyridyl)-4-(2,4-dimethoxyphenyl)piperazine |
Fórmula molecular |
C17H22N4O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C17H22N4O2/c1-22-13-3-4-16(17(11-13)23-2)21-9-7-20(8-10-21)15-5-6-19-12-14(15)18/h3-6,11-12H,7-10,18H2,1-2H3 |
Clave InChI |
ZCKHWXUJLFQLPY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N)OC |
SMILES canónico |
COC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N)OC |
Otros números CAS |
14549-67-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



